molecular formula C5H11N B110813 (R)-3-Methylpyrrolidine CAS No. 69498-24-4

(R)-3-Methylpyrrolidine

Cat. No. B110813
CAS RN: 69498-24-4
M. Wt: 85.15 g/mol
InChI Key: KYINPWAJIVTFBW-RXMQYKEDSA-N
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Description

“®-3-Methylpyrrolidine” is a chiral compound with the molecular formula C5H11N . It is an optically active amine that can be used as a key building block in various syntheses .


Synthesis Analysis

The asymmetric synthesis of “®-3-Methylpyrrolidine” has been achieved starting from (S)-malic acid . The overall yield for the final products is between 15.9% and 23.1%, with an enantiomeric excess of 84.7% . Another approach for the synthesis of an analogue of L-Proline has been reported, utilizing inexpensive, commercially available reagents .


Molecular Structure Analysis

The molecular weight of “®-3-Methylpyrrolidine” is 85.15 . The SMILES string representation of the molecule is C[C@@H]1CCCN1 .


Physical And Chemical Properties Analysis

“®-3-Methylpyrrolidine” has a density of 0.842 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.4353 . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis and Medicinal Chemistry:

    • Efficient and Practical Synthesis: The compound has been a focus of studies aiming to develop efficient and practical synthesis methods. For instance, Zhao et al. (2006) described a high-yielding synthesis of (R)-2-methylpyrrolidine, achieving over 99% optical purity and an overall yield of 83% from readily available materials (Zhao et al., 2006). Similarly, Hao (2007) reported the synthesis of (R)-2-Methylpyrrolidine with an overall yield of 63%, indicating the interest in developing efficient synthetic routes for this compound (Hao, 2007).
  • Role in Drug Discovery and Development:

    • Histamine H3 Receptor Inverse Agonist: Hudkins et al. (2011) discovered a novel series of pyridazin-3-one histamine H3 receptor (H3R) antagonists/inverse agonists, one of which was 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one. This compound demonstrated high affinity and selectivity for human and rat H3Rs, indicating its potential in treating attentional and cognitive disorders (Hudkins et al., 2011).
  • Advanced Material Science:

    • Graphene-modified Magnetic Polypyrrole Nanocomposite: In the field of material science, Bai et al. (2015) synthesized a graphene-modified magnetic polypyrrole nanocomposite (Fe3O4@PPy/RGO) using (R)-3-Methylpyrrolidine. This nanocomposite demonstrated efficient adsorption of methylene blue from aqueous solutions, highlighting its potential application in wastewater treatment (Bai et al., 2015).
  • Catalysis and Chemical Transformations:

    • Selective and Catalytic Arylation: Sezen and Sames (2005) conducted studies on the arylation of N-phenylpyrrolidine, leading to the development of a method for direct and selective arylation of sp3 C-H bonds without a directing group, showcasing the compound's role in catalytic transformations (Sezen & Sames, 2005).
    • Enantioselective C−H Oxidation: Talsi et al. (2017) reported chiral Mn‐aminopyridine complexes capable of catalyzing the benzylic C−H oxidation of arylalkanes with hydrogen peroxide, where (R)-3-Methylpyrrolidine was used to achieve high enantioselectivity in the production of 1‐arylalkanols (Talsi et al., 2017).

Safety And Hazards

“®-3-Methylpyrrolidine” is classified as Acute Tox. 4 Oral - Flam. Liq. 2 - Skin Corr. 1B . It has hazard statements H225 - H302 - H314 and precautionary statements P210 - P233 - P280 - P301 + P312 - P303 + P361 + P353 - P305 + P351 + P338 .

properties

IUPAC Name

(3R)-3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYINPWAJIVTFBW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452408
Record name (R)-3-METHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methylpyrrolidine

CAS RN

69498-24-4
Record name (R)-3-METHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
X Zheng, PQ Huang, YP Ruan, A Lee… - Natural Product …, 2002 - Taylor & Francis
Diastereoselective methylation of dimethyl (S)-malate 7, followed by two, three-step reductive de-hydroxylation procedures afforded dimethyl (R)-2-methylsuccinate 11 in 80.2% ee and …
Number of citations: 5 www.tandfonline.com
SD Dickerson - 2016 - aquila.usm.edu
L-Proline is an amino acid widely used in pharmaceutical and biotechnological research due to its catalytic activity and biological relevance. L-Proline has been recognized and utilized …
Number of citations: 3 aquila.usm.edu
X Zheng, PQ Huang, YP Ruan, AWM Lee, WH Chan… - 2001 - ir.lzu.edu.cn
Diastereoselective methylation of dimethyl (S)-malate (8) followed by two three-step reductive dehydroxylation procedures afforded dimethyl (R)-2-methylsuccinate (16) in 80.2% and …
Number of citations: 9 ir.lzu.edu.cn
C Andrés, JP Duque-Soladana, JM Iglesias… - Tetrahedron letters, 1996 - Elsevier
N-Acryloyl-2-(phenylselenomethyl)-tetrahydro-1,3-oxazine 1 generates a carbon-centred radical in the presence of tri-n-butyltin hydride and A1BN. This radical underwent …
Number of citations: 15 www.sciencedirect.com
N BUYUKTIMKIN, F Keller, W Schunack - Journal of chromatography, 1989 - lib3.dss.go.th
The piperidinomethylphenoxy group as a structural feature of lamtidine1 (Fig. I) and several'other potent long-acting histamine Hz-antagonistsZ, 3 shows a high affinity for the histamine …
Number of citations: 6 lib3.dss.go.th
I Coldham, R Hufton, RE Rathmell - Tetrahedron letters, 1997 - Elsevier
Cyclization of α-amino-organolithiums onto unactivated alkenes results in the formation of 2,4-disubstituted pyrrolidines with high selectivities in favour of the cis isomers. The use of the …
Number of citations: 42 www.sciencedirect.com
T Wei, J Wang, R Liang, W Chen, Y Chen, M Ma, A He… - Elife, 2022 - elifesciences.org
The dual-specificity tyrosine phosphorylation-regulated kinase DYRK2 has emerged as a critical regulator of cellular processes. We took a chemical biology approach to gain further …
Number of citations: 5 elifesciences.org
C Zheng, RK Rej, M Wang, L Huang… - ACS Medicinal …, 2023 - ACS Publications
Lysine specific demethylase 1 (LSD1) acts as an epigenetic eraser by specifically demethylating mono- and histone 3 lysine 4 (H3K4) and H3 lysine 9 (H3K9) residues. LSD1 has been …
Number of citations: 4 pubs.acs.org
I Coldham, R Hufton, KN Price, RE Rathmell… - …, 2001 - thieme-connect.com
Methods for the preparation of substituted homoallylic amines and their conversion to pyrrolidines or pyrrolizidines are described. N-Alkylation of a variety of homoallylic secondary …
Number of citations: 18 www.thieme-connect.com
I Tsukamoto, H Koshio, M Orita, C Saitoh… - Bioorganic & medicinal …, 2009 - Elsevier
A series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepine-5-ylidene)acetamide derivatives were optimized to achieve potent agonistic activity, both in vitro and in vivo, for the …
Number of citations: 2 www.sciencedirect.com

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